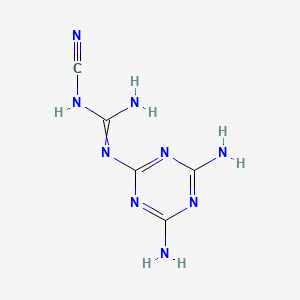![molecular formula C20H14N2 B12565723 Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- CAS No. 189090-41-3](/img/structure/B12565723.png)
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their significant roles in medicinal chemistry, agrochemicals, and as key intermediates in organic synthesis . This compound, with its unique structure, combines the properties of pyridine and naphthalene, making it a valuable subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- typically involves multi-step organic reactions. One common method includes the halogen-metal exchange followed by borylation. Another approach is the palladium-catalyzed cross-coupling reaction, which uses halopyridines and tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of pyridine derivatives often employs large-scale catalytic processes. The use of palladium or iridium catalysts in cross-coupling reactions is prevalent due to their efficiency and selectivity. These methods are optimized for high yield and purity, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxides, while reduction can produce dihydropyridine derivatives .
科学的研究の応用
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- has a wide range of applications in scientific research:
作用機序
The mechanism of action of pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues . The pathways involved often include electron transfer and radical formation, which are crucial for its reactivity and biological activity .
類似化合物との比較
Similar Compounds
Pyridine: A simpler structure with a single nitrogen atom in a six-membered ring.
Naphthalene: A polycyclic aromatic hydrocarbon without nitrogen atoms.
Quinoline: Similar to pyridine but with a fused benzene ring.
Uniqueness
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- is unique due to its combination of pyridine and naphthalene structures.
特性
CAS番号 |
189090-41-3 |
|---|---|
分子式 |
C20H14N2 |
分子量 |
282.3 g/mol |
IUPAC名 |
2-(8-pyridin-3-ylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C20H14N2/c1-2-13-22-19(11-1)18-10-4-7-15-6-3-9-17(20(15)18)16-8-5-12-21-14-16/h1-14H |
InChIキー |
FQVFAESWYFAHKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC3=C2C(=CC=C3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
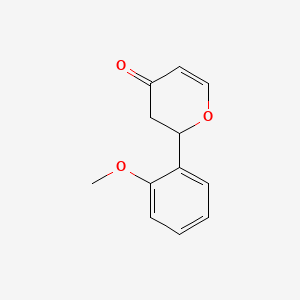
![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)
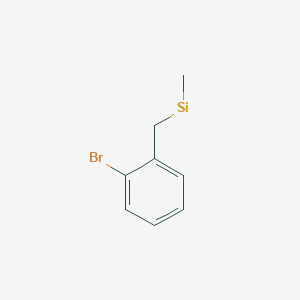
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)
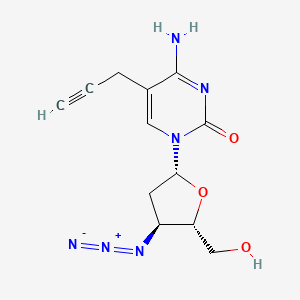
![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
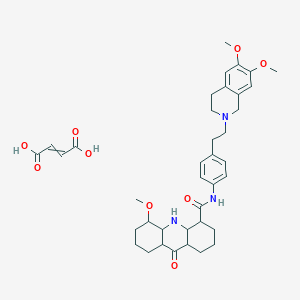
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
